4-(2-フルオロフェノキシ)-1'-(フェネチルスルホニル)-1,4'-ビピペリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

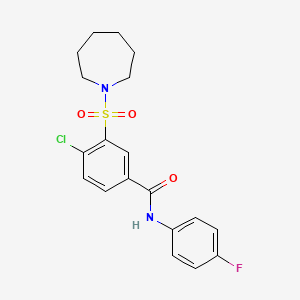

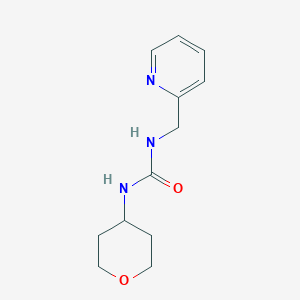

4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine, also known as FPPP, is a chemical compound that belongs to the class of piperidine derivatives. FPPP has been the subject of scientific research due to its potential applications in the field of neuroscience.

作用機序

4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine acts as a dopamine and serotonin transporter blocker, which increases the levels of dopamine and serotonin in the synaptic cleft. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine also acts as a sigma-1 receptor agonist, which enhances the activity of the receptor. The increased levels of dopamine and serotonin, along with the enhanced activity of the sigma-1 receptor, result in the modulation of mood, behavior, and cognition.

Biochemical and Physiological Effects:

4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has been shown to have a number of biochemical and physiological effects. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has also been shown to increase the levels of dopamine and serotonin in the brain, which is indicative of its dopaminergic and serotonergic properties. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has also been shown to have anxiolytic and antidepressant-like effects in rodents.

実験室実験の利点と制限

4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has a number of advantages for lab experiments. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine is relatively easy to synthesize and is readily available. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine is also relatively stable and has a long shelf life. However, 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine has a number of limitations for lab experiments. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine is a controlled substance and requires special handling and storage. 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine is also relatively expensive and may not be accessible to all researchers.

将来の方向性

There are a number of future directions for the scientific research of 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine. One future direction is the investigation of the effects of 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another future direction is the investigation of the effects of 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine on different behavioral paradigms, such as learning and memory. Finally, the investigation of the potential therapeutic applications of 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine, such as in the treatment of depression and anxiety disorders, is also a promising future direction.

合成法

4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine can be synthesized using a multi-step synthetic route. The first step involves the reaction of 2-fluorophenol with 1-bromo-2-chloroethane in the presence of potassium carbonate and copper(I) iodide to produce 2-fluoro-1-(2-chloroethyl)benzene. The second step involves the reaction of 2-fluoro-1-(2-chloroethyl)benzene with phenethylsulfonyl chloride in the presence of triethylamine to produce 2-fluoro-1'-(phenethylsulfonyl)benzene. The final step involves the reaction of 2-fluoro-1'-(phenethylsulfonyl)benzene with piperidine in the presence of potassium carbonate to produce 4-(2-Fluorophenoxy)-1'-(phenethylsulfonyl)-1,4'-bipiperidine.

科学的研究の応用

- フーリエ変換赤外分光法 (FTIR): オーストラリアの化学者によって使用されているようなフーリエ変換赤外分光法 は、この化合物とその誘導体を特定することができます。それは品質管理と法科学分析に役立ちます。

- 複素環化合物: アルケン/アルキンのフッ素化およびフルオロアルキル化は、複素環を構築するために検討されてきました 。この化合物は、フッ素化された複素環骨格の合成に貢献しています。

分析化学

複素環合成におけるフッ素化戦略

特性

IUPAC Name |

4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-(2-phenylethylsulfonyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FN2O3S/c25-23-8-4-5-9-24(23)30-22-12-15-26(16-13-22)21-10-17-27(18-11-21)31(28,29)19-14-20-6-2-1-3-7-20/h1-9,21-22H,10-19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZVUXAJLFHFDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)CCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylic acid;dihydrochloride](/img/structure/B2392759.png)

![5,7-Dichloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2392766.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2392773.png)

![2-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2392774.png)